

# Spectroscopic Data of (S)-(-)-Anicyphos: A Technical Guide

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## Compound of Interest

Compound Name: (-)-Anicyphos

Cat. No.: B1284223

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral organophosphorus compound **(S)-(-)-Anicyphos**, also known as (4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Due to the limited public availability of specific experimental spectra for this compound, this document outlines the expected data based on its chemical structure and provides detailed, generalized experimental protocols for acquiring such data.

## Compound Information

Property	Value
Compound Name	(S)-(-)-Anicyphos
Systematic Name	(4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
CAS Number	98674-83-0
Molecular Formula	C <sub>12</sub> H <sub>17</sub> O <sub>5</sub> P
Molecular Weight	272.23 g/mol
Chirality	(S)

# Spectroscopic Data Summary

The following tables present the expected spectroscopic data for (S)-(-)-Anicyphos based on its structure. It is important to note that these are predicted values and should be confirmed by experimental data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

Expected chemical shifts ( $\delta$ ) in ppm relative to a standard reference (e.g., TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0-7.5	m	4H	Aromatic protons
~5.0	d	1H	CH-O-P
~4.0	m	2H	O-CH <sub>2</sub> -C
~3.8	s	3H	OCH <sub>3</sub>
~1.0-1.2	s	6H	C(CH <sub>3</sub> ) <sub>2</sub>
Variable	br s	1H	P-OH

### <sup>13</sup>C NMR (Carbon-13 NMR)

Expected chemical shifts ( $\delta$ ) in ppm.

Chemical Shift (ppm)	Assignment
~155	Ar-C-O
~120-130	Aromatic CH
~110	Aromatic CH
~80	CH-O-P
~75	O-CH <sub>2</sub> -C
~55	OCH <sub>3</sub>
~35	C(CH <sub>3</sub> ) <sub>2</sub>
~20-25	C(CH <sub>3</sub> ) <sub>2</sub>

### <sup>31</sup>P NMR (Phosphorus-31 NMR)

Expected chemical shift ( $\delta$ ) in ppm relative to a standard reference (e.g., 85% H<sub>3</sub>PO<sub>4</sub>).

Chemical Shift (ppm)	Assignment
~0-20	P=O

## Infrared (IR) Spectroscopy

Expected characteristic absorption bands in cm<sup>-1</sup>.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch (P-OH)
3050-3000	Medium	Ar-H stretch
2980-2850	Medium-Strong	C-H stretch (aliphatic)
1600, 1480	Medium	C=C stretch (aromatic)
1250-1200	Strong	P=O stretch
1050-1000	Strong	P-O-C stretch

## Mass Spectrometry (MS)

Expected major fragments and their mass-to-charge ratio (m/z).

m/z	Ion
272	$[M]^+$ (Molecular Ion)
257	$[M - CH_3]^+$
151	$[M - C_5H_{10}O_2P]^+$
136	$[C_8H_8O_2]^+$

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of (S)-(-)-**Anicyphos** in a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

Data Acquisition:

- $^1H$  NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- $^{31}\text{P}$  NMR: Acquire the spectrum with or without proton decoupling. A standard single-pulse experiment is typically sufficient.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid (S)-(-)-**Anicyphos** sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR setup.
- Record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

- For EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and introduce it into the instrument via a direct insertion probe or a gas chromatograph.

- For ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate) and introduce it into the ion source via direct infusion or through a liquid chromatograph.

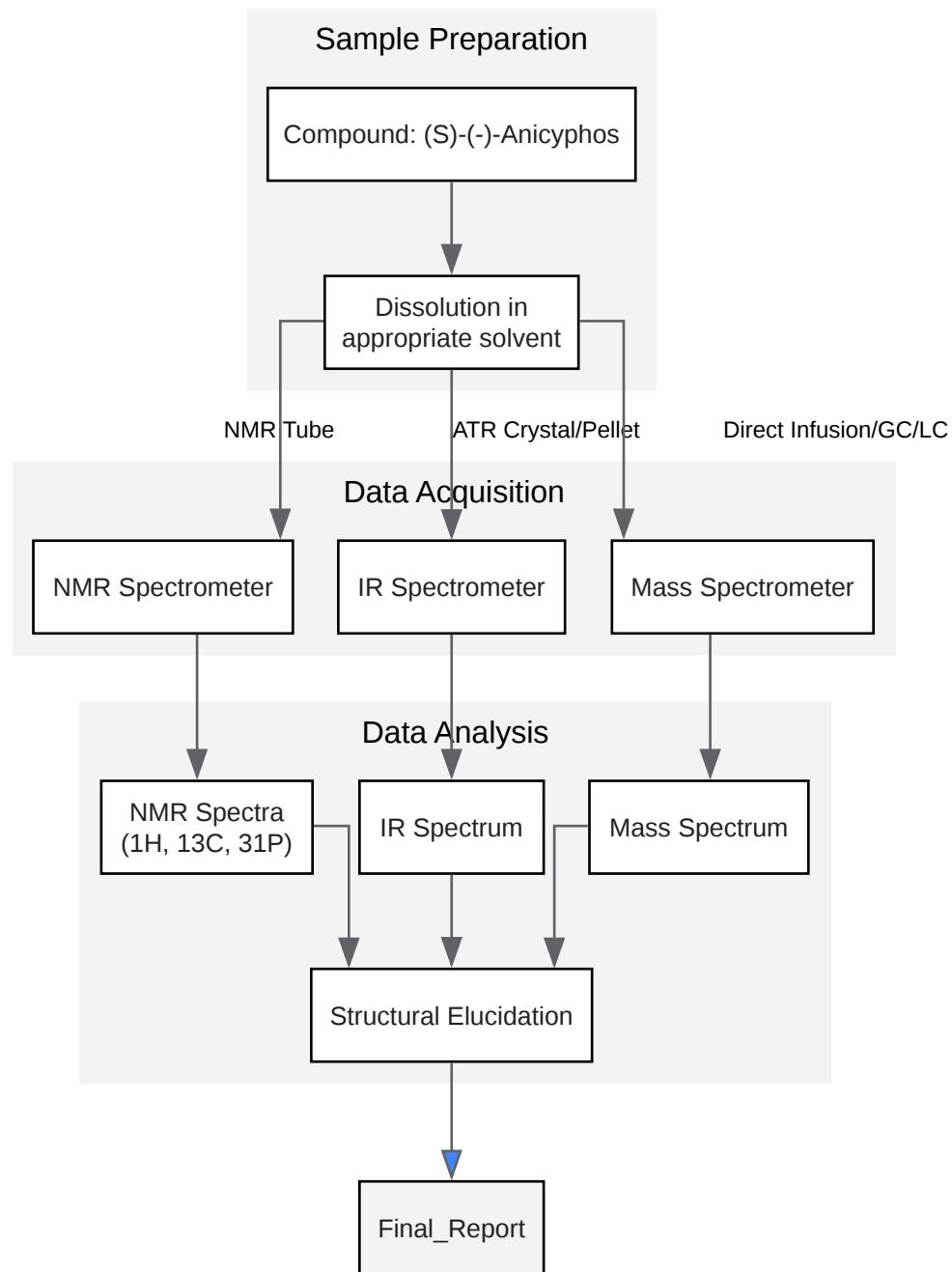
#### Data Acquisition:

- Calibrate the mass spectrometer using a known standard.
- Set the appropriate ionization and analyzer parameters.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

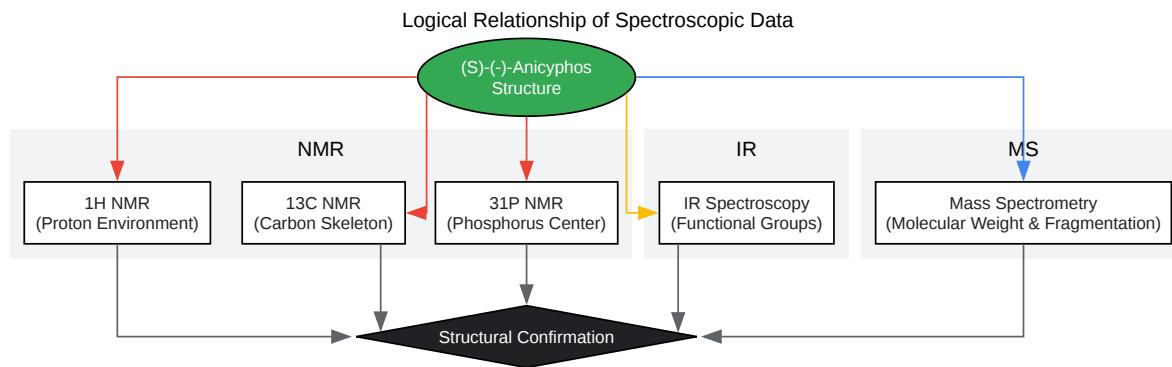
## Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

## Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis.

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Caption: Interrelation of spectroscopic data for structural analysis.

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